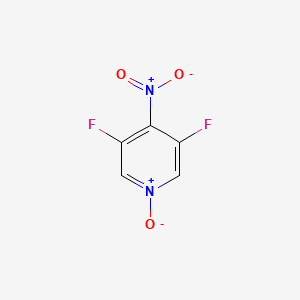
3,5-difluoro-4-nitropyridine N-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Difluoro-4-nitropyridine 1-oxide is a fluorinated heterocyclic compound with the molecular formula C5H2F2N2O3 It is a derivative of pyridine, where two hydrogen atoms are replaced by fluorine atoms at positions 3 and 5, and a nitro group is attached at position 4 The compound also contains an N-oxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-nitropyridine 1-oxide typically involves the nitration of 3,5-difluoropyridine N-oxide. One common method includes the reaction of 3,5-difluoropyridine N-oxide with a mixture of fuming nitric acid and concentrated sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 4-position .
Industrial Production Methods
Industrial production of 3,5-Difluoro-4-nitropyridine 1-oxide may involve continuous flow synthesis techniques to enhance yield and efficiency. The process involves the nitration of pyridine N-oxide derivatives in a continuous flow reactor, which allows for better control over reaction parameters and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Difluoro-4-nitropyridine 1-oxide undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms at positions 3 and 5 can be displaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The N-oxide group can be oxidized further under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, sodium thiophenoxide, and ammonia are common nucleophiles used in substitution reactions.
Oxidation: Strong oxidizing agents such as peracids can be used to oxidize the N-oxide group.
Major Products Formed
Nucleophilic Substitution: Products include 3,5-diamino-4-nitropyridine and 3,5-dithio-4-nitropyridine.
Reduction: The major product is 3,5-difluoro-4-aminopyridine.
Oxidation: Further oxidized products of the N-oxide group.
Wissenschaftliche Forschungsanwendungen
3,5-Difluoro-4-nitropyridine 1-oxide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides due to its bioactive properties.
Materials Science: It is utilized in the synthesis of advanced materials with unique electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3,5-Difluoro-4-nitropyridine 1-oxide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with cellular components .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-4-nitropyridine 1-oxide
- 3,5-Dibromo-4-nitropyridine 1-oxide
- 3,5-Difluoro-2,4,6-triazidopyridine
Uniqueness
3,5-Difluoro-4-nitropyridine 1-oxide is unique due to the presence of both fluorine atoms and a nitro group on the pyridine ring, which imparts distinct electronic properties. The fluorine atoms increase the compound’s stability and resistance to metabolic degradation, making it a valuable intermediate in the synthesis of bioactive molecules .
Eigenschaften
CAS-Nummer |
210169-08-7 |
|---|---|
Molekularformel |
C5H2F2N2O3 |
Molekulargewicht |
176.08 g/mol |
IUPAC-Name |
3,5-difluoro-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C5H2F2N2O3/c6-3-1-8(10)2-4(7)5(3)9(11)12/h1-2H |
InChI-Schlüssel |
LAKRQVQAERSDJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=[N+]1[O-])F)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


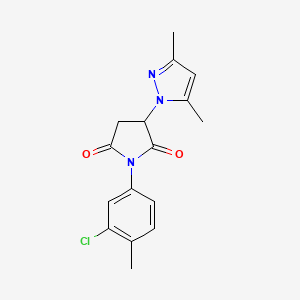
![methyl 4-[(3S,8S,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxidanyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxidanyl-4-oxidanylidene-butanoate](/img/structure/B14147400.png)
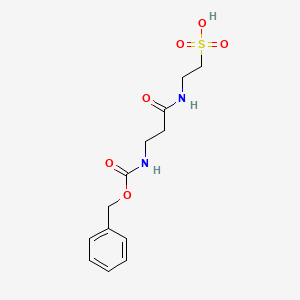
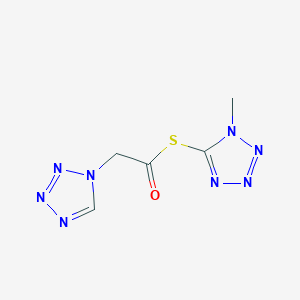
![(3E)-2-hydroxy-7-methoxy-3-{[(4-methoxyphenyl)amino]methylidene}-2-(1,1,2,2-tetrafluoroethyl)-2,3-dihydro-4H-chromen-4-one](/img/structure/B14147416.png)
![2-[[Benzyl(2-hydroxyethyl)carbamoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B14147417.png)
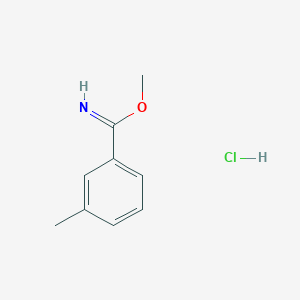
![2-[(3-Bromo-phenyl)-methanesulfonyl-amino]-N-isopropyl-acetamide](/img/structure/B14147437.png)
![2-[2-Ethoxy-4-(methylsulfanyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14147445.png)
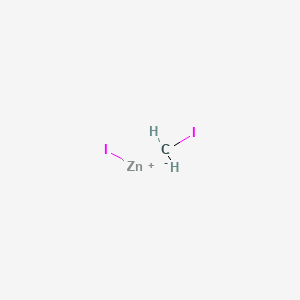
![1H-Isoindole-1,3(2H)-dione, 2-[(3-methylphenyl)methyl]-5-nitro-](/img/structure/B14147474.png)

![2-{(2Z)-3-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazolidin-5-yl}-N-(2-chlorophenyl)acetamide](/img/structure/B14147485.png)

